REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:14])[CH2:9][CH2:10][C:11]([OH:13])=[O:12])=[CH:4][CH:3]=1.[N+:15]([O-])([OH:17])=[O:16]>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8](=[O:14])[CH2:9][CH2:10][C:11]([OH:13])=[O:12])=[CH:6][C:7]=1[N+:15]([O-:17])=[O:16]
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Name
|
|
Quantity
|
21.3 g
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Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(CCC(=O)O)=O
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Name
|
ice water
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Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
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Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
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Type
|
CUSTOM
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Details
|
The mixture was stirred for another 1 hour at an internal temperature of between −5 and 0° C.
|
Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
did not exceed 0° C
|
Type
|
CUSTOM
|
Details
|
was collected on a filter
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Type
|
WASH
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Details
|
thoroughly washed with water until free from acid
|
Type
|
CUSTOM
|
Details
|
the crystalline product was dried in a circulating air dryer
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Type
|
CUSTOM
|
Details
|
23.4 g (91% of theoretical) of pale yellow crystals were obtained
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Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=C(C=C1)C(CCC(=O)O)=O)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |